METHYL 5-BENZYL-4-METHYL-2-(2,2,2-TRIFLUOROACETAMIDO)THIOPHENE-3-CARBOXYLATE

Description

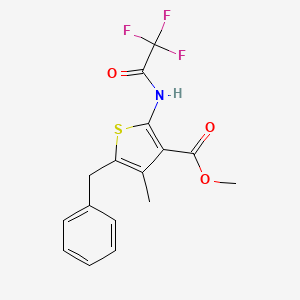

METHYL 5-BENZYL-4-METHYL-2-(2,2,2-TRIFLUOROACETAMIDO)THIOPHENE-3-CARBOXYLATE is a thiophene-based compound featuring a trifluoroacetamido group at the 2-position, a methyl ester at the 3-position, and benzyl and methyl substituents at the 5- and 4-positions, respectively. Its structure combines electron-withdrawing (trifluoroacetamido, ester) and electron-donating (benzyl, methyl) groups, which may influence reactivity, solubility, and biological activity.

Properties

IUPAC Name |

methyl 5-benzyl-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO3S/c1-9-11(8-10-6-4-3-5-7-10)24-13(12(9)14(21)23-2)20-15(22)16(17,18)19/h3-7H,8H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYUWFHAZTZFRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)C(F)(F)F)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-BENZYL-4-METHYL-2-(2,2,2-TRIFLUOROACETAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene can yield intermediate compounds that are further modified to obtain the desired thiophene derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-BENZYL-4-METHYL-2-(2,2,2-TRIFLUOROACETAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the functional groups, such as converting nitro groups to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace substituents on the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

METHYL 5-B

Biological Activity

Methyl 5-benzyl-4-methyl-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoroacetamido group enhances lipophilicity and may influence the compound's interaction with cellular membranes and proteins. This modification has been shown to increase the potency of similar compounds in inhibiting specific enzymes and receptors.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showcasing effective inhibition. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Several studies have explored the anticancer potential of thiophene derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific pathways involved include the modulation of apoptotic markers and cell cycle regulators.

Enzyme Inhibition

This compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, derivatives have been studied for their ability to inhibit fatty acid synthase (FASN), which is crucial in cancer metabolism. Inhibition of FASN can lead to reduced lipid synthesis in cancer cells, thereby hindering their growth.

Study 1: Antimicrobial Efficacy

In a study published in Journal of Antibiotics, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating promising antimicrobial activity.

Study 2: Anticancer Activity

A recent investigation assessed the effects of this compound on human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM. Mechanistic studies revealed that the compound induced apoptosis through the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL or µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Cell wall synthesis inhibition |

| Antimicrobial | Escherichia coli | 32 µg/mL | Metabolic pathway interference |

| Anticancer | MCF-7 (breast cancer) | 15 µM | Induction of apoptosis |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural elements are compared below to analogs from Fluorochem reports and synthesis literature:

Table 1: Structural and Functional Group Comparison

*Calculated based on substituents.

Key Observations :

The thiophene core in METHYL 5-FORMYL-3-(TRIFLUOROMETHYL)THIOPHENE-2-CARBOXYLATE shares aromaticity with the target but replaces the trifluoroacetamido group with a trifluoromethyl group, which is less polar and more lipophilic.

The 5-benzyl group in the target compound introduces steric bulk and lipophilicity, contrasting with the smaller 5-formyl group in the analog , which may increase reactivity (e.g., nucleophilic additions).

Solubility and Reactivity :

- The methyl ester in all compounds enhances solubility in organic solvents. However, the 2-hydroxy group in the benzoate derivative increases aqueous solubility via hydrogen bonding, absent in the target compound.

- The 4-methyl group in the target compound may reduce steric hindrance compared to bulkier substituents, favoring synthetic modifications.

Research Findings and Hypotheses

While direct data on the target compound is scarce, inferences can be drawn from related studies:

- Medicinal Chemistry : Trifluoroacetamido groups in thiophene derivatives are associated with kinase inhibition due to their ability to mimic ATP-binding motifs . The benzyl group may enhance membrane permeability.

- Synthetic Challenges : The trifluoroacetamido group’s stability under basic conditions (e.g., LiHMDS in THF, as in ) is critical; similar groups in analogs show sensitivity to strong bases, necessitating mild reaction conditions.

- Material Science : Thiophene esters with electron-withdrawing groups exhibit tunable optoelectronic properties. The target compound’s benzyl group could suppress crystallinity, improving film-forming ability in organic semiconductors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.